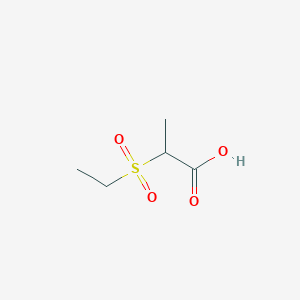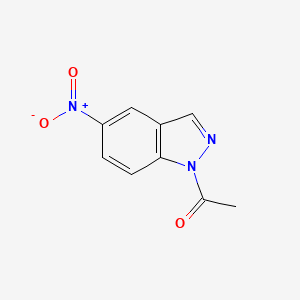
2-(Ethylsulfonyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethylsulfonyl)propanoic acid is a chemical compound with the molecular formula C5H10O4S . It has a molecular weight of 166.2 . This compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 2-(Ethylsulfonyl)propanoic acid is 1S/C5H10O4S/c1-3-10(8,9)4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7) . This indicates the presence of carbon, hydrogen, oxygen, and sulfur atoms in the molecule.Physical And Chemical Properties Analysis
2-(Ethylsulfonyl)propanoic acid is a solid at room temperature . It has a molecular weight of 166.2 and a molecular formula of C5H10O4S .Aplicaciones Científicas De Investigación
Medicine
2-(Ethylsulfonyl)propanoic acid: has potential applications in medicine, particularly as an antimicrobial agent. Its structural similarity to propanoic acid, which is known for its antibacterial properties, suggests that it could be used as a preservative in pharmaceuticals or as an active ingredient in treatments for microbial infections .
Agriculture
In agriculture, 2-(Ethylsulfonyl)propanoic acid could serve as a preservative for animal feed and forage, helping to prevent spoilage and maintain nutritional value. Its antimicrobial properties may inhibit the growth of spoilage organisms, thus preserving the quality and safety of agricultural products .
Material Science
The compound’s properties make it a candidate for use in material science, particularly in the synthesis of new polymeric materials. Its ability to react with various chemical groups could lead to the development of novel materials with specific characteristics such as increased durability or enhanced thermal stability .
Environmental Science
2-(Ethylsulfonyl)propanoic acid: may have applications in environmental science, especially in the treatment of waste materials. Its potential to react with organic compounds could be harnessed to neutralize harmful substances in industrial waste, aiding in environmental remediation efforts .
Biochemistry
In biochemistry, this compound could be used as a building block for synthesizing more complex molecules. Its reactive sulfonyl group might be useful in constructing molecules that can interact with enzymes or receptors within biological systems, aiding in the study of biochemical pathways .
Pharmacology
Pharmacologically, 2-(Ethylsulfonyl)propanoic acid could be explored for drug development. Its molecular structure may allow it to bind to certain biological targets, potentially leading to the creation of new medications for various diseases .
Analytical Chemistry
Analytically, it could be used as a standard or reagent in chromatographic methods to help identify and quantify similar compounds within complex mixtures, improving the accuracy and reliability of analytical results .
Chemical Engineering
Finally, in chemical engineering, 2-(Ethylsulfonyl)propanoic acid might be utilized in process optimization. Its properties could be important in designing more efficient chemical processes, such as catalysis or separation techniques, enhancing production efficacy and reducing costs .
Safety and Hazards
Propiedades
IUPAC Name |
2-ethylsulfonylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4S/c1-3-10(8,9)4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHWXYSBAFKSCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640826 |
Source


|
| Record name | 2-(Ethanesulfonyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethylsulfonyl)propanoic acid | |
CAS RN |
809279-05-8 |
Source


|
| Record name | 2-(Ethanesulfonyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Tert-butyl hexahydro-1H-pyrrolo[3,4-C]pyridine-2(3H)-carboxylate](/img/structure/B1290766.png)

![Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1290768.png)




